molecular formula C13H16N2O3S B15206990 2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole

2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole

Cat. No.: B15206990
M. Wt: 280.34 g/mol
InChI Key: UYJLJDZSHZPJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole (CAS 605627-81-4) is a high-purity synthetic compound of significant interest in medicinal chemistry and preclinical research. This benzoxazole derivative, with a molecular formula of C13H16N2O3S and a molecular weight of 280.34, features a piperidine ring substituted with a methylsulfonyl group . The benzoxazole scaffold is a recognized privileged structure in drug discovery, known for its metabolic stability and ability to contribute to diverse biological activities by serving as a compact, planar aromatic system . Research on structurally similar compounds indicates potential applications for this chemical class in neuroscience, particularly as modulators of voltage-gated sodium channels for investigating neuropathic pain pathways . Furthermore, analogous benzo[d]oxazole derivatives have demonstrated notable anti-inflammatory properties in experimental models, acting through mechanisms such as the inhibition of pro-inflammatory mediators and interaction with the COX-2 enzyme . The piperidin-4-yl fragment is a metabolically stable feature considered a key pharmacophore in the design of ligands for various central nervous system targets . This combination of features makes 2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole a valuable chemical probe for researchers exploring new therapeutic agents and studying complex biological mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C13H16N2O3S

Molecular Weight

280.34 g/mol

IUPAC Name

2-(1-methylsulfonylpiperidin-4-yl)-1,3-benzoxazole

InChI

InChI=1S/C13H16N2O3S/c1-19(16,17)15-8-6-10(7-9-15)13-14-11-4-2-3-5-12(11)18-13/h2-5,10H,6-9H2,1H3

InChI Key

UYJLJDZSHZPJAT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving amines and aldehydes or ketones.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is usually introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride.

    Formation of the Benzo[d]oxazole Moiety: The benzo[d]oxazole ring can be synthesized through cyclization reactions involving o-aminophenols and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural uniqueness lies in the combination of the benzo[d]oxazole core, the piperidine ring, and the methylsulfonyl substituent. Below is a detailed comparison with key analogs:

Compound Core Heterocycle Piperidine Substituent Key Structural Features Reported Receptor Affinity (Ki)
2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole Benzo[d]oxazole Methylsulfonyl Electron-withdrawing group; rigid linker Not explicitly reported
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Benzo[d]isoxazole None (unsubstituted) Fluorine substituent; shorter linker D2: ~15 nM, 5-HT1A: ~20 nM
2-(4-(9H-carbazol-9-yl)-1-methylpiperidin-4-yl)benzo[d]oxazole Benzo[d]oxazole Carbazol-9-yl Bulky aromatic substituent; extended π-system Not reported
2-(4-methylbenzyl)benzo[d]oxazole Benzo[d]oxazole Methylbenzyl Simple alkyl substituent; flexible linker Not reported

Key Observations

Heterocycle Impact: The benzo[d]oxazole core (as in the target compound) differs from benzo[d]isoxazole () in the position of nitrogen and oxygen atoms. For example, benzo[d]isoxazole derivatives showed high affinity for D2 and serotonin receptors (~15–20 nM Ki) , whereas methylsulfonyl-piperidinyl benzo[d]oxazole’s affinity remains uncharacterized but may differ due to electronic effects.

Substituent Effects: The methylsulfonyl group in the target compound is electron-withdrawing, which may reduce the basicity of the piperidine nitrogen compared to unsubstituted (e.g., 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole) or carbazol-9-yl-substituted analogs (). This could influence blood-brain barrier penetration or metabolic stability .

Linker Flexibility and Length :

  • The target compound’s piperidine ring acts as a rigid linker directly fused to the benzo[d]oxazole core. In contrast, highlights that four-carbon flexible linkers (e.g., in compound 9d) improved D2 and 5-HT1A receptor binding compared to three-carbon variants . This suggests that rigidity vs. flexibility in the linker region significantly impacts receptor engagement.

For instance, 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole achieved sub-20 nM Ki values for D2 and 5-HT1A receptors, whereas bulkier substituents (e.g., trifluoromethylphenylpiperazine) reduced affinity .

Hypothetical Data Table Based on Structural Analogs

Feature Target Compound 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Carbazol-9-yl Analog
Heterocycle Polarity Moderate (N,O) High (N,O,F) Moderate (N,O)
Piperidine Basicity Low (methylsulfonyl) High (unsubstituted) Moderate (carbazol-9-yl)
Linker Rigidity Rigid Semi-flexible Rigid
Predicted CNS Penetration Moderate High Low (due to bulk)

Biological Activity

2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C13H16N2O3S
  • Molecular Weight : 280.34 g/mol
  • IUPAC Name : 2-(1-methylsulfonylpiperidin-4-yl)-1,3-benzoxazole
  • Structure : The compound consists of a piperidine ring linked to a benzo[d]oxazole moiety with a methylsulfonyl group.

The biological activity of 2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, influencing pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that 2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against human breast and colorectal cancer cells .

Study on Anticancer Activity

A study published in MDPI evaluated the anticancer properties of various benzoylpiperidine derivatives, including those structurally similar to 2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole. The findings indicated that modifications at specific positions on the benzoyl moiety significantly enhanced the inhibitory effects on cancer cell lines .

Enzyme Inhibition Studies

Another study focused on enzyme inhibition, particularly acetylcholinesterase (AChE) and urease. The synthesized compounds demonstrated varying degrees of inhibition, suggesting potential applications in treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)
2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazoleAntimicrobial, AnticancerLow micromolar range
2-(1-(Methylsulfonyl)piperidin-4-yl)benzothiazoleAnticancer20 µM
2-(1-(Methylsulfonyl)piperidin-4-yl)benzimidazoleAntimicrobial15 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.